Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate
Overview
Description
Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol . It is a heterocyclic compound that contains a piperidine ring and a chlorinated pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate typically involves the reaction of 2-chloroisonicotinic acid with piperidine in the presence of a suitable esterification agent such as methanol. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the ester group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 2-azido-6-piperidin-1-ylisonicotinate or 2-thiocyanato-6-piperidin-1-ylisonicotinate.
Oxidation: Formation of N-oxide derivatives of the piperidine ring.
Reduction: Formation of 2-chloro-6-piperidin-1-ylisonicotinol or other reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate can be compared with other similar compounds such as:
Methyl 2-chloro-4-piperidin-1-ylisonicotinate: Similar structure but different position of the chlorine atom.
Methyl 2-chloro-6-morpholin-1-ylisonicotinate: Contains a morpholine ring instead of a piperidine ring.
Methyl 2-chloro-6-piperazin-1-ylisonicotinate: Contains a piperazine ring instead of a piperidine ring.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their ring structures and substituents.
Properties
IUPAC Name |
methyl 2-chloro-6-piperidin-1-ylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-12(16)9-7-10(13)14-11(8-9)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCSZZBUAFOFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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